Technical Guide: 6a-Hydroxymedicarpin – Natural Sources, Isolation, and Metabolic Significance
Technical Guide: 6a-Hydroxymedicarpin – Natural Sources, Isolation, and Metabolic Significance
Executive Summary
6a-Hydroxymedicarpin (3,6a-dihydroxy-9-methoxypterocarpan) is a pivotal pterocarpan derivative, primarily identified as a detoxification metabolite of the phytoalexin medicarpin . Its significance lies in the "arms race" between host plants (Leguminosae) and pathogenic fungi (Fusarium spp.). While the parent compound medicarpin exhibits potent antifungal activity, 6a-hydroxymedicarpin represents a successful fungal strategy to neutralize this defense mechanism via hydroxylation at the 6a-bridgehead carbon.
For drug discovery researchers, this compound offers a unique scaffold for studying antifungal resistance mechanisms and developing inhibitors for fungal detoxification enzymes (e.g., pterocarpan hydroxylases). This guide details the controlled production, isolation, and structural elucidation of 6a-hydroxymedicarpin.
Chemical Identity & Properties
| Property | Data |
| Common Name | 6a-Hydroxymedicarpin |
| IUPAC Name | (6aS,11aS)-3,6a-dihydroxy-9-methoxy-6H-benzofuro[3,2-c]chromene |
| CAS Registry | 61135-92-0 |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| Class | Pterocarpan (Isoflavonoid derivative) |
| Chirality | Two chiral centers (C-6a, C-11a).[1][2][3][4][5][6][7][8][9][10] Natural isomer is typically (-)-cis. |
| Solubility | Soluble in EtOAc, MeOH, DMSO; sparingly soluble in water. |
Natural Sources & Biosynthetic Context[4][11][12]
Unlike primary plant metabolites, 6a-hydroxymedicarpin is rarely found as a constitutive component of healthy plant tissue. It is predominantly a biotransformation product .
Primary Source: Fungal Metabolism
The most reliable source for isolation is the metabolic fermentation of medicarpin by pathogenic fungi.
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Organism: Fusarium solani (specifically f. sp.[6] pisi, phaseoli, and cucurbitae).[6]
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Mechanism: These fungi secrete monooxygenases (pterocarpan 6a-hydroxylases) that insert a hydroxyl group at the 6a position.
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Yield: High conversion rates (near 100%) can be achieved in liquid culture within 24 hours of substrate addition.
Secondary Source: Plant Tissue
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Species: Derris robusta, Trifolium spp. (Clover), Medicago sativa (Alfalfa).
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Context: Occurs in infected or stressed tissues where medicarpin turnover is active.
Metabolic Pathway Visualization
The following diagram illustrates the conversion of Medicarpin to 6a-Hydroxymedicarpin, a critical detoxification step for the fungus.
Figure 1: Biotransformation pathway of Medicarpin by Fusarium solani.[6]
Isolation & Purification Protocol
This protocol is designed for the semi-preparative isolation of 6a-hydroxymedicarpin using a Fusarium solani biotransformation system. This method ensures higher purity and yield compared to direct plant extraction.
Reagents & Equipment[9][13]
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Substrate: Pure Medicarpin (isolated from Medicago sativa or commercially sourced).
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Fungal Strain: Fusarium solani f. sp.[6] pisi (ATCC or similar collection).
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Media: Czapek-Dox liquid medium.
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Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl₃).
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Chromatography: Silica gel 60 (230-400 mesh), C18 HPLC column.
Step-by-Step Workflow
Phase 1: Fermentation & Elicitation
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Inoculation: Inoculate F. solani spores into 100 mL Czapek-Dox medium. Incubate at 25°C in the dark on a rotary shaker (120 rpm) for 3-5 days until a dense mycelial mat forms.
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Substrate Addition: Dissolve Medicarpin (e.g., 10-50 mg) in a minimal volume of EtOH or DMSO. Add this to the fungal culture.
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Incubation: Continue incubation for 24 hours .
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Critical Checkpoint: Monitor the disappearance of medicarpin by TLC every 4 hours. Over-incubation may lead to ring cleavage and loss of product.
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Phase 2: Extraction
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Filtration: Separate mycelia from the culture filtrate using Whatman No. 1 filter paper. The product is primarily extracellular (in the filtrate).
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Partition: Extract the filtrate three times with equal volumes of Ethyl Acetate (EtOAc) .
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Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness under reduced pressure (Rotavap at 40°C).
Phase 3: Purification
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TLC Screening: Analyze the crude extract on Silica Gel GF254 plates.
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Mobile Phase: CHCl₃:MeOH (95:5) or Benzene:EtOAc (2:1).
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Visualization: UV light (254/365 nm). 6a-Hydroxymedicarpin will appear as a distinct spot with lower R_f than medicarpin due to the added polar -OH group.
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Preparative Chromatography:
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Method A (Flash Column): Elute with a gradient of CHCl₃ → CHCl₃:MeOH (98:2).
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Method B (HPLC): For high purity (>98%), use a Semi-prep C18 column.
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Solvent: Acetonitrile:Water (gradient 30% → 70% ACN).
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Detection: UV at 280 nm.
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Isolation Workflow Diagram
Figure 2: HPLC-guided isolation workflow for 6a-Hydroxymedicarpin.
Structural Elucidation & Validation
To confirm the identity of the isolated compound, Nuclear Magnetic Resonance (NMR) is the gold standard. The hydroxylation at C-6a induces specific, diagnostic changes in the spectrum compared to the parent medicarpin.
Diagnostic NMR Features
The key structural difference is the replacement of the H-6a proton with a hydroxyl group.
| Feature | Medicarpin (Parent) | 6a-Hydroxymedicarpin (Product) | Mechanism of Change |
| H-11a Signal | Doublet (d) at ~5.5 ppm | Singlet (s) at ~5.3-5.5 ppm | Loss of vicinal coupling to H-6a. |
| H-6 Protons | Multiplet (coupled to H-6a) | AB Quartet (d, J≈11Hz) | H-6 protons become geminally coupled only; no vicinal coupling. |
| H-6a Signal | Multiplet at ~3.5 ppm | Absent | Replaced by quaternary carbon (C-OH). |
| C-6a (13C) | Methine carbon (~40 ppm) | Quaternary carbon (~75-80 ppm) | Deshielding due to oxygen attachment. |
Mass Spectrometry (MS)
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Molecular Ion: [M]+ at m/z 286.
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Fragmentation: Characteristic loss of water [M-18]+ and methyl [M-15]+.
Applications in Drug Development
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Antifungal Target Validation:
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6a-Hydroxymedicarpin accumulation signals the activity of fungal pisatin demethylase or pterocarpan hydroxylase. Inhibiting the enzyme responsible for this conversion renders the fungus susceptible to the plant's natural medicarpin.
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Osteogenic Activity:
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Pterocarpans (like medicarpin) have shown potential in promoting bone formation. The 6a-hydroxy derivative serves as a structure-activity relationship (SAR) probe to determine if the 6a-bridgehead flexibility is required for receptor binding.
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Chemo-preventive Agents:
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Like other pterocarpans, it possesses moderate cytotoxic activity against specific cancer cell lines, though often lower than the parent compound, making it a useful negative control or comparator in potency studies.
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References
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Denny, T. P., & VanEtten, H. D. (1982). Metabolism of the phytoalexins medicarpin and maackiain by Fusarium solani.[6] Phytochemistry, 21(5), 1023-1028.[6]
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PubChem Database. (2025). 6a-Hydroxymedicarpin (CID 101606975).[1] National Library of Medicine.
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BioCrick. (2025). 6alpha-Hydroxymedicarpin Product Datasheet.
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VanEtten, H. D., et al. (1989). Pterocarpan detoxification and fungal virulence. Molecular Plant-Microbe Interactions.
Disclaimer: This guide is for research purposes only. The protocols described involve biological agents and chemical solvents; appropriate safety measures (BSL-1/2 for fungal cultures, fume hoods for solvents) must be observed.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. CAS 61135-92-0 | 6a-Hydroxymedicarpin [phytopurify.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6alpha-Hydroxymedicarpin | CAS:61135-92-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
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- 9. Molecular Characterization of Fusarium Solani Degrades a Mixture of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons [openbiotechnologyjournal.com]
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